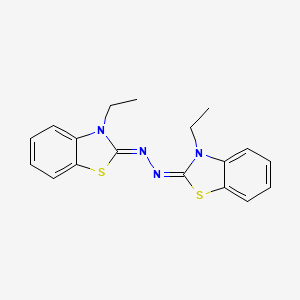
Einecs 281-010-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Einecs 281-010-4 involves the reaction of 2,4-dichlorophenyl ethyl imidazole with allyl bromide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Potassium carbonate or sodium hydroxide
Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Einecs 281-010-4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyloxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major products formed from these reactions include various imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Einecs 281-010-4 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a tool for studying the interactions of imidazole derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Wirkmechanismus
The mechanism of action of Einecs 281-010-4 involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Einecs 281-010-4 can be compared with other similar compounds, such as:
Imidazole: A basic structure that forms the core of this compound.
2,4-Dichlorophenyl ethyl imidazole: A precursor in the synthesis of this compound.
Allyloxy derivatives: Compounds with similar allyloxy functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
83833-35-6 |
|---|---|
Molekularformel |
C16H18Cl2N2O3 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]-3H-pyrazol-1-ium;acetate |
InChI |
InChI=1S/C14H15Cl2N2O.C2H4O2/c1-2-8-19-14(10-18-7-3-6-17-18)12-5-4-11(15)9-13(12)16;1-2(3)4/h2-5,7,9,14H,1,6,8,10H2;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VLVIORNIRZRGOR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C=CCOC(C[N+]1=NCC=C1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


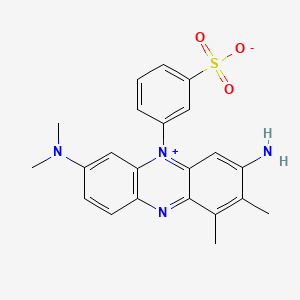


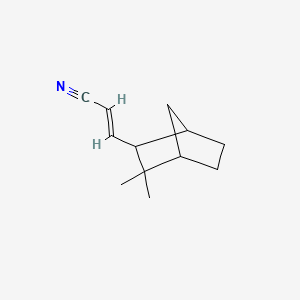
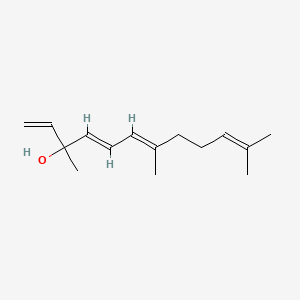
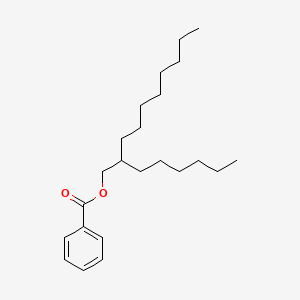
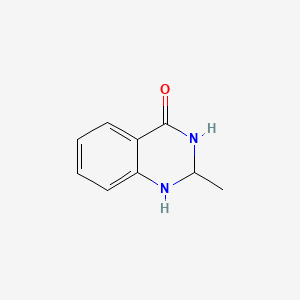
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)


![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)


